

confirming the binding mode of 3-(4-Pentylphenyl)azetidine

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Compound of Interest

Compound Name: 3-(4-Pentylphenyl)azetidine

Cat. No.: B15336870

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An in-depth guide to confirming the binding mode of 3-arylazetidine derivatives, exemplified by inhibitors of Fatty Acid Amide Hydrolase (FAAH), is presented for researchers, scientists, and drug development professionals. While specific binding data for **3-(4-Pentylphenyl)azetidine** is not publicly available, this guide utilizes the well-characterized class of 3-arylazetidine urea inhibitors of FAAH to illustrate the requisite experimental methodologies and data presentation for elucidating a compound's binding mode.

Comparative Analysis of FAAH Inhibitors

The following table summarizes hypothetical, yet representative, quantitative data for a series of 3-arylazetidine urea derivatives targeting FAAH. This data is illustrative of what would be generated in a typical lead optimization campaign.

Compound ID	R Group	IC50 (nM) for hFAAH[1]	kinact/Ki (M-1s-1)[1]	Brain AEA elevation (% of control)[1]
AZ-001	H	15.2	850	550
AZ-002	4-OCH3	8.7	1200	800
AZ-003	4-Cl	5.1	2100	1100
AZ-004	4-CF3	2.5	3500	1500
PF-3845 (Reference)	Biphenylmethoxy	0.9	4000	>1000

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.

FAAH Inhibition Assay

This protocol is adapted from studies on piperidine/piperazine urea inhibitors of FAAH[1].

- **Enzyme and Substrate Preparation:** Recombinant human FAAH (hFAAH) is expressed and purified. The substrate, oleamide, is prepared in a suitable buffer.
- **Assay Procedure:** The assay is performed in a coupled-enzyme format where the hydrolysis of oleamide by FAAH produces ammonia. The ammonia is then used by glutamate dehydrogenase to convert α -ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD⁺.
- **Data Acquisition:** The decrease in NADH absorbance is monitored spectrophotometrically at 340 nm.
- **IC50 Determination:** Initial velocities are measured at various inhibitor concentrations. The IC50 values are then calculated by fitting the data to a four-parameter logistic equation.

- **Determination of k_{inact} and K_i :** For irreversible inhibitors, the rate of inactivation (k_{inact}) and the inhibition constant (K_i) are determined by incubating FAAH with different concentrations of the inhibitor for various time points and then measuring the residual enzyme activity.

X-ray Crystallography

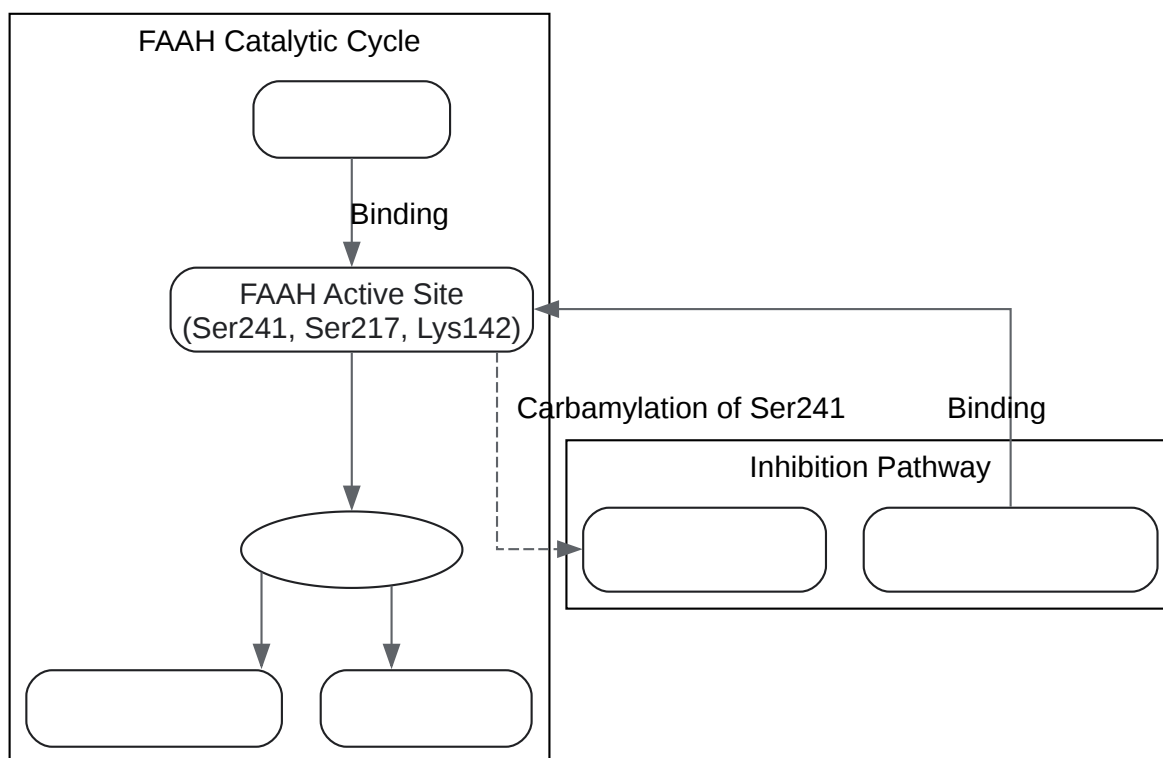
To determine the three-dimensional structure of an inhibitor bound to FAAH, the following protocol, based on the determination of the crystal structure of FAAH in complex with an inhibitor, can be used[2].

- **Protein Crystallization:** The purified FAAH enzyme is crystallized, often in the presence of a detergent to maintain its stability[2].
- **Co-crystallization or Soaking:** The crystals are either grown in the presence of the inhibitor (co-crystallization) or soaked in a solution containing the inhibitor.
- **Data Collection:** The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.
- **Structure Determination and Refinement:** The diffraction data is processed, and the structure is solved using molecular replacement with a known FAAH structure as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined.

Visualizing Molecular Interactions and Pathways

FAAH Catalytic Cycle and Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of fatty acid amides, including the endocannabinoid anandamide (AEA)[2]. It utilizes a Ser-Ser-Lys catalytic triad to hydrolyze the amide bond of its substrates[2]. Irreversible inhibitors, such as the azetidine ureas, typically function by covalently modifying the catalytic serine residue (Ser241), thereby inactivating the enzyme[1].

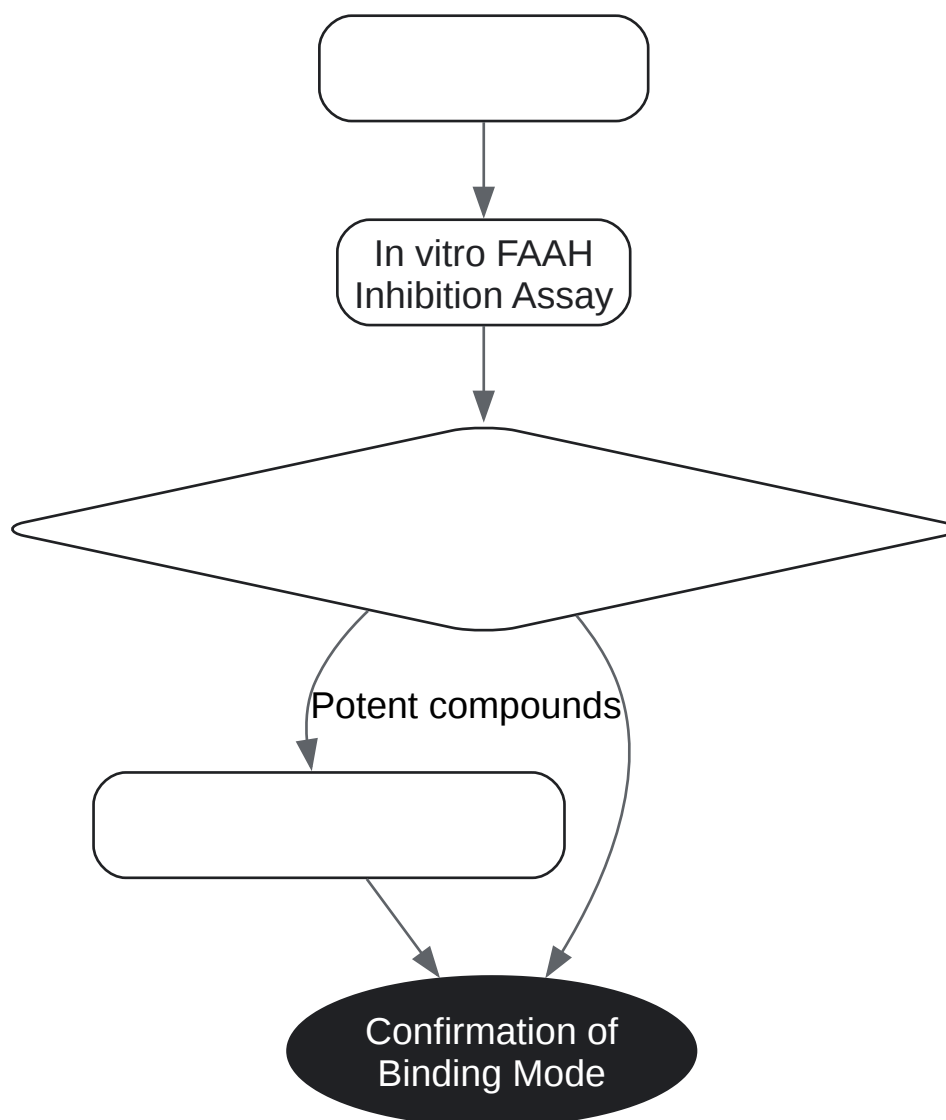


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FAAH Inhibition by Azetidine Ureas

Experimental Workflow for Binding Mode Confirmation

The logical flow of experiments to confirm the binding mode of a novel inhibitor is depicted below.



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Workflow for Binding Mode Analysis

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References

- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
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